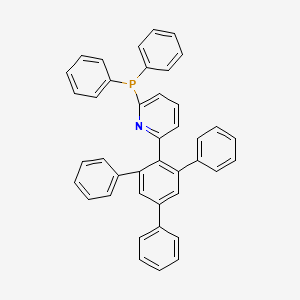

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine

Description

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine is a phosphine-containing ligand featuring a pyridine backbone substituted with a diphenylphosphine group at the 2-position and a sterically demanding 2,4,6-triphenylphenyl group at the 6-position. This ligand is notable for its ability to coordinate transition metals via both the phosphorus donor and the pyridine nitrogen, creating versatile complexes for catalysis and materials science . The bulky 2,4,6-triphenylphenyl substituent imparts significant steric hindrance, which can stabilize low-coordinate metal centers and influence reactivity .

Properties

IUPAC Name |

diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30NP/c1-6-17-31(18-7-1)34-29-37(32-19-8-2-9-20-32)41(38(30-34)33-21-10-3-11-22-33)39-27-16-28-40(42-39)43(35-23-12-4-13-24-35)36-25-14-5-15-26-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQXGCPNDCCWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=NC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580026 | |

| Record name | diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919091-20-6 | |

| Record name | diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Coordination: The compound can act as a ligand, coordinating with metal centers in complex formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.

Major Products Formed

Oxidation: Formation of phosphine oxides.

Substitution: Formation of halogenated or nitrated derivatives.

Coordination: Formation of metal-ligand complexes.

Scientific Research Applications

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

Medicine: Investigated for its role in drug design and development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine largely depends on its role as a ligand. It can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including cross-coupling reactions and hydrogenation.

Comparison with Similar Compounds

Structural Variations and Steric Effects

The ligand’s unique steric profile distinguishes it from related compounds. Key structural analogs and their differences are summarized below:

Key Observations :

- Phosphinine-based analogs (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) exhibit distinct electronic properties due to the P=C bond, which is more electrophilic than the pyridine N-donor, altering metal-ligand bonding and reactivity .

Electronic Properties and Coordination Behavior

The electronic effects of substituents and donor atoms significantly impact metal-ligand interactions:

Donor Atom Influence

- Target Compound: Combines a soft P-donor (diphenylphosphine) and a hard N-donor (pyridine), enabling ambidentate coordination. This duality supports diverse metal geometries, as seen in platinum(II) and palladium(II) triflate complexes .

- Phosphinine Analogs : The P=C bond in phosphinines acts as a stronger π-acceptor, stabilizing electron-rich metal centers. For example, Ru(II) complexes of 2-(2’-pyridyl)-4,6-diphenylphosphinine show enhanced stability in redox processes compared to purely pyridine-based ligands .

Substituent Effects on Catalytic Activity

- Cobalt Complexes: Ligands with methoxy or methyl groups (e.g., 2-(diphenylphosphino)-6-methylpyridine) form Co complexes active in 1,3-butadiene polymerization. The target compound’s bulkier substituent may hinder monomer access but improve thermal stability .

- Palladium Complexes: Steric bulk in this compound likely reduces agglomeration in Pd catalysts, enhancing efficiency in cross-coupling reactions .

Reactivity and Stability

- Nucleophilic Attack: Phosphinine analogs (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) undergo nucleophilic addition at the P=C bond with water or methanol, limiting their utility in protic environments. In contrast, the target compound’s pyridine backbone and aryl substituents confer greater hydrolytic stability .

- Thermal Degradation : The 2,4,6-triphenylphenyl group’s rigidity may improve thermal stability in high-temperature applications compared to ligands with flexible alkyl chains .

Biological Activity

The compound 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine (CAS No. 919091-20-6) is a notable organophosphorus ligand that has garnered attention for its unique structural and electronic properties. This compound is characterized by a diphenylphosphino group attached to a pyridine ring, which is further substituted with a triphenylphenyl moiety. Its structural formula is . The biological activity of this compound is primarily linked to its role as a ligand in various catalytic processes, particularly in the context of metal coordination complexes.

Ligand Properties

This compound acts as a bidentate ligand, coordinating through both the phosphorus atom and the nitrogen atom of the pyridine ring. This coordination ability enhances the stability and reactivity of metal complexes, making it valuable in catalysis . The compound's ability to stabilize transition metals significantly contributes to its biological relevance, particularly in synthetic organic chemistry.

Catalytic Applications

The compound has been extensively studied for its catalytic properties in various reactions, including:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira coupling, where it demonstrates high efficiency due to its strong electron-donating ability .

- Carbonylation Reactions : The ligand plays a crucial role in carbonylation reactions involving alkynes, facilitating the formation of carbonyl compounds .

Case Studies and Research Findings

Comparative Analysis

The following table summarizes key characteristics and findings related to This compound compared to other common phosphine ligands:

| Property/Characteristic | This compound | Triphenylphosphine | Diphenylphosphine |

|---|---|---|---|

| Coordination Mode | Bidentate (P,N) | Monodentate | Monodentate |

| Catalytic Applications | High efficiency in cross-coupling and carbonylation | Moderate efficiency | Low efficiency |

| Stability | High due to steric hindrance | Moderate | Low |

| Biological Relevance | Indirect via catalysis | Low | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.